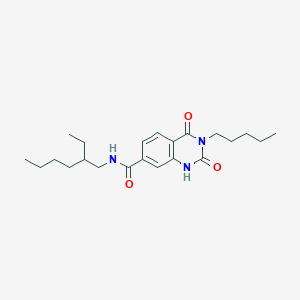

N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a tetrahydroquinazoline core substituted with carboxamide, pentyl, and 2-ethylhexyl groups. Quinazoline derivatives are widely studied for their structural versatility and applications in pharmaceuticals, organic electronics, and materials science. The 2-ethylhexyl group is known to enhance solubility in organic solvents, while the pentyl chain may influence lipophilicity and molecular packing .

Properties

IUPAC Name |

N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O3/c1-4-7-9-13-25-21(27)18-12-11-17(14-19(18)24-22(25)28)20(26)23-15-16(6-3)10-8-5-2/h11-12,14,16H,4-10,13,15H2,1-3H3,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNDBFWRJNPTBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(CC)CCCC)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of quinazoline derivatives, which are known for various biological activities. Its structure can be analyzed in terms of functional groups that contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on a series of quinazoline derivatives demonstrated that certain modifications in the structure significantly enhanced their cytotoxic effects against breast cancer cells. The compound exhibited an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutic agents .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research indicates that quinazoline derivatives may protect neuronal cells from oxidative stress and apoptosis.

Experimental Findings

In vitro studies have shown that N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can reduce neuronal cell death induced by neurotoxic agents. The compound was found to upregulate antioxidant enzymes and inhibit apoptotic pathways in cultured neurons .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored. Studies suggest that N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibits significant activity against various bacterial strains.

Table: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains .

The mechanism by which N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific cellular pathways involved in apoptosis and cell proliferation.

Proposed Mechanisms

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell cycle regulation.

- Modulation of Signaling Pathways : It could modulate pathways such as PI3K/Akt and MAPK/ERK that are crucial for cell survival and proliferation.

- Antioxidant Activity : The ability to enhance antioxidant enzyme levels suggests a role in reducing oxidative stress within cells.

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Several quinazoline-based carboxamides share structural similarities with the target compound. Below is a comparative analysis:

Substituent Effects on Physicochemical Properties

- Alkyl Chains (2-ethylhexyl vs. pentyl vs. phenyl): The 2-ethylhexyl group in the target compound improves solubility in nonpolar solvents compared to phenyl or chlorophenyl substituents, as seen in bis(2-ethylhexyl) terephthalate plasticizers . In contrast, phenyl groups (e.g., in N-hydroxy-2,4-dioxo-3-phenyl derivatives) may enhance rigidity and π-π stacking, relevant for organic photovoltaic (OPV) materials .

- Carboxamide vs. Hydroxyl Groups: The carboxamide in the target compound supports hydrogen bonding, which could stabilize crystal structures or protein interactions. Hydroxyl groups (e.g., in N-hydroxy analogues) introduce acidity and redox activity but may compromise stability under oxidative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.